Product packaging for Biotin-PEG3-NHS ester(Cat. No.:)

Biotin-PEG3-NHS ester

货号: B606135
分子量: 544.6 g/mol
InChI 键: QIAUJZJSFIYGMH-HOIFWPIMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Overview of Biotinylation Chemistry and its Significance in Biochemical and Molecular Biology Research

Biotinylation is the process of attaching biotin (B1667282), a B vitamin, to other molecules such as proteins or nucleic acids. labmanager.comcreative-diagnostics.com This process is of great significance in research because of the extraordinarily strong and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin. labmanager.comalfa-chemistry.com This bond is one of the strongest non-covalent interactions known in nature, which makes it a highly reliable tool for detecting, purifying, and studying biomolecules and their interactions. alfa-chemistry.com2bscientific.com

The small size of the biotin molecule (244.31 g/mol ) is a key advantage, as it can be attached to a target molecule without significantly altering its natural function. labmanager.comcreative-diagnostics.com This allows researchers to label and track proteins, study protein-protein interactions, and perform a variety of assays, including enzyme-linked immunosorbent assays (ELISAs), Western blotting, and fluorescence-activated cell sorting (FACS). labmanager.com2bscientific.com

The Role of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and its Advantages

The inclusion of a polyethylene glycol (PEG) spacer in biotinylation reagents offers several significant advantages in bioconjugation. axispharm.comkoreascience.kr PEG is a flexible, water-soluble polymer that can be incorporated into molecules to enhance their properties for biological applications. scbt.comprecisepeg.com

The flexible nature of the PEG chain acts as a spacer arm, which helps to minimize steric hindrance. thermofisher.comnih.govscbt.com Steric hindrance occurs when the size and shape of a molecule prevent or slow down its interaction with another molecule. The PEG linker provides distance between the biotin molecule and the labeled protein, ensuring that the biotin remains accessible for binding to avidin or streptavidin without being blocked by the protein itself. lumiprobe.com

In the context of drug development, PEGylation can significantly improve the pharmacokinetic and pharmacodynamic properties of a therapeutic molecule. polypure.comspringernature.comresearchgate.net Pharmacokinetics describes how a drug moves through the body, while pharmacodynamics describes its effects. PEGylation can increase a drug's half-life in the bloodstream, meaning it remains in circulation for longer. researchgate.netnih.govualberta.ca This is achieved by increasing the size of the molecule, which slows its clearance by the kidneys, and by protecting it from enzymatic degradation. springernature.comnih.govcreativepegworks.com

The attachment of PEG chains can also enhance the stability of a drug. axispharm.compolypure.comnih.gov The PEG polymer can shield the drug molecule from degradation by enzymes and reduce the likelihood of an immune response. axispharm.comcreativepegworks.com This increased stability contributes to a longer shelf-life and more consistent performance of the therapeutic agent.

Improved Pharmacokinetic and Pharmacodynamic Properties of Conjugates

N-Hydroxysuccinimide (NHS) Esters as Amine-Reactive Linkers

The N-hydroxysuccinimide (NHS) ester is a highly efficient chemical group for creating stable covalent bonds with primary amines. labmanager.comcreative-proteomics.comthermofisher.com Primary amines are commonly found on the surface of proteins, specifically on lysine (B10760008) residues and at the N-terminus of polypeptide chains. thermofisher.com

The NHS ester reacts with these amine groups under mild pH conditions (typically pH 7-9) to form a stable amide bond, releasing NHS as a byproduct. creative-proteomics.combroadpharm.combroadpharm.com This reaction is highly specific for primary amines, making NHS esters ideal for targeted protein labeling. glenresearch.comiris-biotech.de The water-soluble variant, Sulfo-NHS esters, can be used in entirely aqueous solutions, which is beneficial for sensitive biological molecules. creative-proteomics.comthermofisher.com

Interactive Data Tables

Properties of this compound

PropertyDescriptionReference
Molecular FormulaC23H36N4O9S xcessbio.combroadpharm.com
Molecular Weight544.6 g/mol broadpharm.com
Reactive GroupN-Hydroxysuccinimide (NHS) ester bpsbioscience.comscbt.com
Target Functional GroupPrimary amines (-NH2) bpsbioscience.combroadpharm.com
Spacer ArmTri-ethylene glycol (PEG3) bpsbioscience.com

Advantages of PEGylation in Bioconjugation

AdvantageDescriptionReference
Enhanced SolubilityIncreases the solubility of hydrophobic molecules in aqueous solutions. axispharm.compolypure.comuniversci.com
Improved BiocompatibilityWell-tolerated by living systems. scbt.comuniversci.com
Reduced Steric HindranceThe flexible PEG chain acts as a spacer to prevent molecular crowding. thermofisher.comnih.gov
Improved PharmacokineticsIncreases the circulation half-life of conjugated drugs. polypure.comspringernature.comresearchgate.net
Enhanced StabilityProtects conjugated molecules from enzymatic degradation. axispharm.compolypure.comnih.gov

Mechanism of Amide Bond Formation with Primary Amines

The core reactivity of this compound lies in the N-hydroxysuccinimide (NHS) ester group. NHS esters are activated derivatives of carboxylic acids that readily react with nucleophilic primary amines (—NH2) to form stable and irreversible amide bonds. biochempeg.comresearchgate.net The reaction proceeds through a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the final, stable amide linkage.

The efficiency of this reaction is highly dependent on pH. lumiprobe.comfluidic.com The primary amine must be in its unprotonated state to be nucleophilic. Therefore, the reaction is typically carried out in buffers with a pH range of 7.2 to 8.5. thermofisher.com At lower pH values, the amino group is protonated (—NH3+), rendering it non-nucleophilic and thus unreactive. lumiprobe.com Conversely, at pH values significantly above this range, the rate of hydrolysis of the NHS ester itself increases, where water molecules act as nucleophiles. thermofisher.com This competing hydrolysis reaction reduces the efficiency of the desired conjugation to the target biomolecule. lumiprobe.comthermofisher.com

Key Reaction Parameters for NHS Ester Coupling:

ParameterRecommended ConditionRationale
pH 7.2 - 8.5Balances the need for unprotonated primary amines with minimizing NHS ester hydrolysis. thermofisher.com
Temperature 4°C to Room TemperatureSlower reaction at 4°C can provide better control, while room temperature allows for faster conjugation. thermofisher.com
Buffer Choice Phosphate, Borate, Bicarbonate, HEPESMust be free of primary amines (e.g., Tris) to avoid competing reactions. lumiprobe.comthermofisher.com
Solvent for Reagent DMSO or DMFUsed to dissolve water-insoluble NHS esters before adding to the aqueous reaction mixture. lumiprobe.comthermofisher.com

Selectivity for Lysine Residues and N-Termini of Proteins

The primary targets for this compound on proteins are the primary amino groups. thermofisher.combpsbioscience.com These are predominantly found in two locations: the ε-amino group of lysine (Lys) residues and the α-amino group at the N-terminus of each polypeptide chain. thermofisher.com Lysine is a common amino acid, often exposed on the surface of proteins, making it readily accessible for conjugation. fluidic.comnih.gov The positive charge of these amines at physiological pH generally places them on the protein's exterior, minimizing the risk of denaturation upon labeling. thermofisher.com

While both the N-terminal α-amine and the lysine ε-amine react with NHS esters, their reactivity can be modulated by controlling the reaction pH. The pKa of the α-amino group (typically around 8.9) is generally lower than that of the lysine ε-amino group (around 10.5). thermofisher.com By performing the reaction at a lower pH (e.g., 6.5-7.0), it is possible to preferentially label the N-terminus, as a larger fraction of N-terminal amines will be unprotonated and reactive compared to the lysine side chains. nih.govthermofisher.com However, under the more common reaction conditions (pH 7.2-8.5), both types of primary amines will be labeled, often resulting in the attachment of multiple biotin molecules to a single protein, especially in proteins with numerous lysine residues. thermofisher.comnih.gov

The Bifunctional Nature of this compound for Site-Specific Conjugation

This compound is classified as a heterobifunctional crosslinker because it possesses two different reactive moieties. biochempeg.com One end features the NHS ester, which provides the functionality for covalent attachment to biomolecules. The other end contains the biotin molecule, which serves as a high-affinity tag. This dual nature is fundamental to its utility. The NHS ester allows for the stable, covalent linkage to a protein or other molecule of interest, while the biotin provides a non-covalent, yet extremely strong and specific, interaction with avidin or streptavidin (Kd ≈ 10⁻¹⁵ M). thermofisher.comalfa-chemistry.com

The polyethylene glycol (PEG) spacer, in this case, a three-unit chain, plays a crucial role. bpsbioscience.combiochempeg.com It physically separates the biotin from the conjugated biomolecule, which helps to minimize steric hindrance and ensures that the biotin remains accessible for binding to the deep biotin-binding pocket of streptavidin. wikipedia.org Furthermore, the hydrophilic nature of the PEG spacer increases the water solubility of the entire reagent and the resulting biotinylated conjugate, which can help prevent aggregation. thermofisher.comiris-biotech.deiris-biotech.de While this compound itself leads to non-specific labeling of available primary amines, the principles of its design are foundational to more advanced site-specific conjugation strategies. For instance, in antibody-drug conjugates (ADCs), similar linker technologies are employed to attach cytotoxic drugs to antibodies. glpbio.commedchemexpress.com

Historical Context and Evolution of Biotinylation Reagents in Research

The use of biotin as a molecular tag has its roots in the discovery of the extraordinarily strong interaction between biotin (vitamin H) and avidin, a protein found in egg whites. thermofisher.comnih.gov This interaction became one of the most powerful tools in molecular and cell biology. nih.gov Early methods for biotinylation often involved direct chemical modifications, but the development of activated esters, particularly N-hydroxysuccinimide esters by Anderson and colleagues in the 1960s, revolutionized the field by providing a reliable method for labeling primary amines. nih.gov

Initially, biotinylation reagents consisted of biotin directly linked to a reactive group. However, researchers soon realized that a spacer arm was often necessary to overcome steric hindrance issues when the biotinylated molecule needed to interact with the bulky streptavidin protein. wikipedia.org This led to the development of reagents with various spacer arm lengths and compositions. The introduction of polyethylene glycol (PEG) as a spacer material was a significant advancement. PEG linkers not only provided length but also conferred beneficial properties such as increased water solubility and reduced immunogenicity. thermofisher.comiris-biotech.decreativebiomart.net The evolution of these reagents has expanded from simple biotin-NHS esters to a wide variety of derivatives with different reactive groups targeting other functional groups like sulfhydryls and carboxyls, as well as photoactivatable and cleavable versions that allow for the release of the captured molecule after purification. thermofisher.comwikipedia.orgthermofisher.com This continuous innovation has solidified biotinylation as a versatile and indispensable technique in modern life sciences research. nih.govnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36N4O9S B606135 Biotin-PEG3-NHS ester

属性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O9S/c28-18(4-2-1-3-17-22-16(15-37-17)25-23(32)26-22)24-8-10-34-12-14-35-13-11-33-9-7-21(31)36-27-19(29)5-6-20(27)30/h16-17,22H,1-15H2,(H,24,28)(H2,25,26,32)/t16-,17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAUJZJSFIYGMH-HOIFWPIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization of Biotin Peg3 Nhs Ester Analogs

General Synthetic Strategies for PEGylation Reagents

The synthesis of PEGylation reagents like Biotin-PEG3-NHS ester involves multi-step chemical processes designed to link a biomolecule-specific tag (biotin) with a reactive group (NHS ester) via a spacer (PEG). frontiersin.org These strategies are designed to be versatile, allowing for the creation of a wide range of reagents with different properties. iris-biotech.de

Activation of Biotin (B1667282) for Linker Attachment

The synthesis begins with the activation of the carboxylic acid group present on the valeric acid side chain of the biotin molecule. issuu.com This activation is necessary to make it reactive towards the functional groups on the PEG linker. A common and effective method is the conversion of the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. This can be achieved by reacting biotin with reagents such as disuccinimidyl carbonate (DSC), which can produce the NHS-activated biotin in high yield without the need for extensive purification. acs.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used in the presence of N-hydroxysuccinimide (NHS) to form the active ester. This activated biotin is then ready for conjugation to a linker molecule. researchgate.net

Reaction with Amine-, Thiol-, or Hydroxyl-Terminated PEG Chains

Polyethylene (B3416737) glycol (PEG) chains used in these reagents must first be functionalized to react with the activated biotin. Typically, the terminal hydroxyl groups of a standard PEG molecule are chemically modified. preprints.org A common strategy involves a two-step approach where the hydroxyl group is first activated through sulfonylation (e.g., mesylation or tosylation) or halogenation, creating an effective leaving group. mdpi.com This activated PEG can then undergo a nucleophilic substitution reaction with molecules like ammonia (B1221849) or protected amines to yield an amine-terminated PEG chain. preprints.orgmdpi.com Similarly, thiol-terminated PEGs can be synthesized by reacting the activated PEG with a thiol nucleophile or through esterification with a mercapto acid. mdpi.comiris-biotech.de

Once the functionalized PEG linker (e.g., an amino-PEG3) is prepared, it is reacted with the activated biotin (e.g., Biotin-NHS). The nucleophilic amine group of the PEG linker attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable amide bond. This links the biotin and the PEG spacer. The final step involves activating the other end of the PEG chain, if it is not already functionalized, into an NHS ester to create the final this compound reagent, which is reactive towards primary amines on target molecules.

Design Considerations for PEG Spacer Length and Functionality

Impact of PEG Chain Length on Conjugate Properties

The length of the PEG chain significantly influences the physicochemical properties of the resulting biotin-conjugate. The hydrophilic nature of the PEG spacer increases the water solubility of the reagent and the final biotinylated molecule, which can help prevent aggregation of labeled proteins. thermofisher.com

The length of the spacer arm is also critical for overcoming steric hindrance, which can otherwise prevent the bulky streptavidin protein from accessing the bound biotin. thermofisher.com Longer PEG chains can lead to enhanced detection sensitivity in assays by making the biotin more accessible for binding. thermofisher.com However, there is an optimal length for specific applications, as excessively long chains can also have drawbacks.

Research using a quartz crystal microbalance with dissipation (QCM-D) has provided detailed insights into how PEG chain length affects interactions at a molecular level.

PEG Molecular WeightObservation on Protein Adsorption & BindingReference
1 kD Could not effectively prevent non-specific adsorption of bovine serum albumin (BSA). Streptavidin bound to multiple neighboring biotin-PEG-lipids, reducing chain viscoelasticity. nih.govresearchgate.net
5 kD Completely prevented non-specific protein adsorption (BSA). Streptavidin also bound to multiple sites. This molecular weight has been shown to improve surface coverage and effectively reduce non-specific binding. nih.govresearchgate.net
40 kD Could not be packed at high density due to strong static repulsion, allowing BSA to migrate between chains and adsorb. Streptavidins bound at a one-to-one stoichiometry, increasing chain viscoelasticity. nih.govresearchgate.net

These findings demonstrate that an intermediate PEG length (like 5kD in this study) can be optimal for creating a densely packed, protein-resistant surface while still allowing efficient streptavidin binding. nih.govresearchgate.net

Customization of Terminal Functionalities for Specific Research Needs

While this compound is designed to react with primary amines, the terminal reactive group can be customized to target other functional groups on biomolecules. This versatility allows for the site-specific labeling of proteins, oligonucleotides, and other targets. nih.govbiosyn.com The choice of reactive group depends on the available functional groups on the target molecule and the desired stability of the resulting linkage.

Below is a table of common terminal functionalities and their targets:

Terminal FunctionalityTarget Group on BiomoleculeBond FormedCommon ApplicationReference
NHS Ester Primary Amines (-NH₂)AmideLabeling lysine (B10760008) residues and N-termini of proteins. biosyn.com
Maleimide Sulfhydryls/Thiols (-SH)ThioetherSite-specific labeling of cysteine residues. mdpi.comnih.gov
Hydrazide Aldehydes (-CHO)HydrazoneLabeling oxidized carbohydrates on glycoproteins. thermofisher.com
Alkyne / Azide (B81097) Azide / AlkyneTriazole"Click chemistry" for highly specific and efficient conjugation. nih.govnih.gov
Thiol Sulfhydryls (-SH)DisulfideCreating self-assembling structures on gold surfaces or for cleavable linkages. mdpi.comiris-biotech.de

Synthesis of Cleavable this compound Variants

For applications such as affinity purification, it is often desirable to release the captured biomolecule from the streptavidin-bound resin. nih.gov The strength of the biotin-streptavidin interaction makes this difficult under non-denaturing conditions. nih.gov To address this, cleavable linkers can be incorporated into the Biotin-PEG-NHS ester structure. thermofisher.com These linkers contain a bond that can be selectively broken by a specific chemical or physical stimulus. issuu.com

The synthesis of these variants involves incorporating a cleavable moiety within the spacer arm. nih.gov For example, a disulfide bond can be introduced, which is stable under normal conditions but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT). medchemexpress.com Other variants include linkers that are sensitive to acid, specific enzymes, or light (photocleavable). idtdna.comjenkemusa.com

The table below summarizes various cleavable linker technologies that can be applied to create variants of Biotin-PEG-NHS esters.

Cleavable MoietyCleavage Agent / ConditionApplication BenefitReference
Disulfide Bond (-S-S-) Reducing agents (e.g., DTT, TCEP)Mild release of captured proteins for pull-down assays. medchemexpress.comjenkemusa.com
Diazobenzene Sodium Dithionite (Na₂S₂O₄)Reductive cleavage for controlled release. nih.gov
Ester Bond Esterases or pH changeEnables controlled release in specific biological environments or through pH adjustment. jenkemusa.com
Dialkoxydiphenylsilane (DADPS) Acid (e.g., mild TFA)Acid-labile release, tunable based on steric hindrance around the silicon atom. nih.gov
Photocleavable (PC) Group UV Light (e.g., 300-350 nm)Spatially and temporally controlled release of the oligo or molecule. idtdna.com

Photolabile Linkers for Reagent-Free Release of Captured Biomolecules

The integration of photolabile linkers into biotinylation reagents provides a significant advantage for the isolation and analysis of biomolecules. These linkers, often based on a 2-nitrobenzyl ether or ester moiety, are stable during synthesis and biological applications but can be cleaved upon exposure to near-UV light (e.g., ~365 nm). upenn.edu This cleavage mechanism allows for the gentle, reagent-free release of captured biomolecules from a streptavidin solid support, which is crucial for downstream applications like mass spectrometry where eluting agents could interfere with analysis. nih.gov

PC Biotin-PEG3-NHS carbonate ester is a prime example of such a reagent. broadpharm.com It contains a biotin group connected to an N-hydroxysuccinimidyl (NHS) carbonate via a spacer arm that includes a photocleavable moiety. broadpharm.com The NHS group reacts with primary amines on target molecules to form a stable carbamate (B1207046) linkage. broadpharm.com Following capture on a streptavidin matrix, the immobilized target can be released by irradiation with a low-intensity near-UV lamp. broadpharm.com Research findings indicate that this photorelease is highly efficient, with typically over 90% of the captured biomolecules being released within a 5 to 25-minute exposure period. broadpharm.comsigmaaldrich.cominterchim.fr This method preserves the integrity of the released molecules, as it avoids the harsh conditions or competing biotin analogs required for traditional elution. nih.gov

PropertyDetailsSource(s)
Compound Name PC Biotin-PEG3-NHS carbonate ester broadpharm.com
CAS Number 2353409-93-3
Molecular Formula C36H52N6O15S
Cleavage Trigger Near-UV Light (e.g., 365 nm) broadpharm.com
Release Efficiency >90% in 5-25 minutes broadpharm.com
Reactive Group N-hydroxysuccinimidyl (NHS) carbonate broadpharm.com
Target Functional Group Primary amines (-NH2) broadpharm.com

Disulfide Linkers for Reversible Biotinylation

Reversible biotinylation can also be achieved through the incorporation of a disulfide bond (-S-S-) into the linker arm. Unlike photolabile linkers, disulfide linkers are cleaved under mild reducing conditions. The disulfide bond is stable under many physiological and experimental conditions but can be readily broken by the addition of reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). targetmol.comaxispharm.com This feature allows for the controlled release of the biotin tag from the labeled biomolecule, enabling applications in affinity purification, drug delivery, and the study of protein interactions. axispharm.com

A representative analog is Biotin-PEG3-SS-azide, which features a cleavable disulfide bond within its linker. broadpharm.com While this specific molecule also contains an azide for click chemistry, the core principle of the cleavable disulfide linker is broadly applied. For instance, reagents like DBCO-S-S-PEG3-biotin are used for the copper-free biotinylation of azide-containing molecules, with the integral disulfide bond permitting the subsequent cleavage and removal of the biotin group. targetmol.com This strategy of reversible tagging is valuable for isolating and then recovering target molecules for further characterization without the permanent attachment of the bulky biotin-streptavidin complex. axispharm.com

PropertyDetailsSource(s)
Linker Type Disulfide (-S-S-) axispharm.combroadpharm.com
Cleavage Mechanism Reduction of the disulfide bond targetmol.comaxispharm.com
Cleavage Agents Dithiothreitol (DTT), TCEP, BME targetmol.com
Functionality Reversible biotinylation axispharm.comcreative-biolabs.com
Example Compound Biotin-PEG3-SS-azide broadpharm.com
Application Controlled release of biotin tag from labeled molecules axispharm.com

Synthesis of Other Biotin-PEG3-X Conjugates for Diverse Applications

The versatility of the Biotin-PEG3 scaffold is further demonstrated by the synthesis of derivatives where the NHS ester is replaced by other functional groups ("X"). These alternative reactive handles enable a wider range of bioconjugation techniques beyond simple amine chemistry, catering to specific research needs from click chemistry to biosensor development.

Biotin-PEG3-Amine

Biotin-PEG3-Amine is a key synthetic intermediate that contains a terminal primary amine group. caymanchem.comlumiprobe.com This amine is available for conjugation to molecules containing activated carboxyl groups (like NHS esters) or can be coupled to carboxylic acids using carbodiimide (B86325) chemistry with reagents such as EDC or HATU. lumiprobe.combiochempeg.com The hydrophilic PEG3 spacer enhances the water solubility of the resulting conjugate and provides a flexible spacer arm that minimizes steric hindrance, ensuring efficient access of the biotin moiety to the binding pocket of streptavidin. biochempeg.combroadpharm.com

This compound has been utilized in a variety of research applications. For example, it has served as a building block in the synthesis of biotinylated siderophores, which were then used in whole-cell bacterial pull-down assays. caymanchem.com It has also been employed in the development of protein-polysaccharide conjugate vaccines for S. pneumoniae. caymanchem.com

PropertyDetailsSource(s)
Compound Name (+)-Biotin-PEG3-amine caymanchem.combiochempeg.com
CAS Number 359860-27-8 caymanchem.com
Molecular Formula C18H34N4O5S caymanchem.combiochempeg.com
Reactive Group Primary amine (-NH2) lumiprobe.com
Conjugation Chemistry Reacts with NHS esters or carboxylic acids (with EDC/HATU) lumiprobe.combiochempeg.com
Key Applications Synthesis of biotinylated siderophores, conjugate vaccines caymanchem.com

Biotin-PEG3-Azide for Click Chemistry

Biotin-PEG3-Azide is a biotinylation reagent designed for use in click chemistry, a set of reactions known for their high efficiency, specificity, and biocompatibility. medchemexpress.commedchemexpress.com This compound contains a terminal azide group (-N3) that can react with alkyne-containing molecules. lumiprobe.com This conjugation can be performed via the copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or through the copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with strained cyclooctyne (B158145) derivatives like DBCO or BCN. medchemexpress.commedchemexpress.comtocris.com

The synthesis of biotin probes using this click chemistry approach allows for the efficient labeling of a wide array of biomolecules, including proteins, DNA, and oligonucleotides that have been metabolically, enzymatically, or synthetically functionalized with an alkyne group. lumiprobe.comresearchgate.net The PEG3 linker serves the dual purpose of increasing aqueous solubility and providing sufficient spacing between the biotin and the target molecule to ensure effective binding to streptavidin. lumiprobe.com

PropertyDetailsSource(s)
Compound Name Biotin-PEG3-Azide medchemexpress.comtocris.com
CAS Number 875770-34-6 tocris.com
Molecular Formula C18H32N6O5S tocris.com
Reactive Group Azide (-N3) medchemexpress.commedchemexpress.com
Conjugation Chemistry Click Chemistry (CuAAC and SPAAC) with alkynes medchemexpress.comtocris.com
Function Biotinylation reagent for alkyne-modified biomolecules tocris.com

Biotin-PEG3-Propionic Acid for Biosensor Applications

Biotin-PEG3-Propionic Acid is a derivative featuring a terminal carboxylic acid group (-COOH). nih.govbpsbioscience.com This carboxyl group can be activated to react with primary amines or other nucleophiles, or it can be used to functionalize surfaces for various applications. bpsbioscience.combroadpharm.com The PEG3 spacer arm extends the biotin moiety away from the point of attachment, which is beneficial for overcoming steric hindrance when binding to streptavidin. broadpharm.com

A significant application for this type of molecule lies in the field of biosensors. For instance, research has demonstrated the development of a novel electrochemical biosensor for breast cancer characterization. nih.gov In this work, a new matrix for coupling biomolecules was created by electropolymerizing 3-(3-aminophenyl)propionic acid on a graphite (B72142) electrode. nih.gov This created a surface with available carboxylate groups. A system was then developed by immobilizing biotinylated peptides onto this polymer surface via an avidin (B1170675) bridge to detect breast cancer tumor markers in samples. nih.gov This illustrates how a propionic acid-functionalized surface, a concept directly related to the utility of Biotin-PEG3-Propionic Acid, serves as a critical component in the construction of advanced biosensors.

PropertyDetailsSource(s)
Compound Name Biotin-PEG3-propionic acid nih.govbroadpharm.com
CAS Number 252881-76-8 nih.govbroadpharm.com
Molecular Formula C19H33N3O7S nih.gov
Reactive Group Carboxylic acid (-COOH) bpsbioscience.com
Function Biotinylation reagent; linker for surface modification broadpharm.com
Key Application Area Development of biosensors nih.gov

Methodologies for Biotinylation Using Biotin Peg3 Nhs Ester

Reaction Optimization for Efficient Biomolecule Labeling

Optimizing the reaction conditions is crucial for achieving efficient and successful biotinylation of biomolecules such as proteins, antibodies, and peptides. interchim.fr Key parameters that influence the outcome of the labeling reaction include pH, reagent concentration, stoichiometry, reaction time, and temperature.

The reaction between the NHS ester of Biotin-PEG3-NHS ester and primary amines is highly dependent on the pH of the reaction buffer. lumiprobe.comprecisepeg.com The target primary amine groups, such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues, must be in a deprotonated state to be reactive. jenabioscience.com This nucleophilic attack on the NHS ester is most efficient in a neutral to slightly basic pH range, typically between 7 and 9. broadpharm.commedkoo.comnih.gov

The optimal pH for this reaction is often cited as being between 8.3 and 8.5. lumiprobe.comprecisepeg.com At a lower pH, the primary amines are protonated (–NH3+), rendering them unreactive. lumiprobe.com Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester group accelerates significantly, which competes with the desired amine reaction and reduces the labeling efficiency. lumiprobe.comjenabioscience.comthermofisher.com Therefore, maintaining the pH within the 7-9 range is critical for maximizing the yield of the biotinylated product. precisepeg.com It is also important to avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. interchim.fr

The efficiency of biotinylation is directly influenced by the concentrations of both the biomolecule and the this compound reagent. jenabioscience.com The stoichiometry, or the molar ratio of the biotinylation reagent to the target biomolecule, is a critical parameter to control. interchim.fr For optimal labeling, protein concentrations are typically recommended to be in the range of 1-10 mg/mL. lumiprobe.com Lower protein concentrations can lead to reduced labeling efficiency. jenabioscience.com

The molar excess of the this compound will determine the degree of labeling. A common starting point for mono-labeling (attaching a single biotin (B1667282) molecule) is an 8-fold molar excess of the NHS ester. lumiprobe.com However, the ideal ratio can vary depending on the specific protein's structure, the number of available primary amines, and the desired level of biotin incorporation. lumiprobe.comthermofisher.com For example, a protocol for labeling IgG antibodies might aim for 3-5 biotin molecules per antibody, which would require adjusting the molar ratio accordingly. interchim.fr It is often advisable to perform trial experiments with varying stoichiometries to determine the optimal ratio for a specific application, as excessive biotinylation can potentially lead to protein aggregation or loss of biological function. interchim.frthermofisher.com

The incubation time and temperature are additional parameters that can be adjusted to control the extent of the biotinylation reaction. jenabioscience.com A typical reaction can be carried out for 1 to 4 hours at room temperature. lumiprobe.com Alternatively, the reaction can be performed overnight on ice or at 4°C. lumiprobe.com Lowering the temperature can help to slow down the competing hydrolysis of the NHS ester, which has a half-life of 4-5 hours at pH 7.0 and 0°C, but only 10 minutes at pH 8.6 and 4°C. thermofisher.com

For instance, one common protocol suggests incubating the reaction on ice for two hours or at room temperature for 30 minutes. interchim.fr The choice between a shorter incubation at a higher temperature or a longer incubation at a lower temperature depends on the stability of the target biomolecule and the desired degree of labeling. Reducing the reaction time can be a strategy to prevent overlabeling. jenabioscience.com After the incubation period, the unreacted this compound is typically removed through methods like dialysis or gel filtration. interchim.fr

Table 2: General Reaction Conditions for Biotinylation with this compound

Parameter Recommended Range/Value Notes
pH 7.0–9.0 (Optimal: 8.3–8.5) broadpharm.comlumiprobe.comprecisepeg.com Avoid amine-containing buffers (e.g., Tris, glycine). interchim.fr
Protein Concentration 1–10 mg/mL lumiprobe.com Lower concentrations can decrease labeling efficiency. jenabioscience.com
Molar Excess of Reagent Variable (e.g., 8-fold for mono-labeling) lumiprobe.com Adjust to achieve desired degree of labeling. interchim.fr
Reaction Temperature 4°C to Room Temperature lumiprobe.com Lower temperature can minimize NHS ester hydrolysis. thermofisher.com

| Reaction Time | 30 minutes to overnight interchim.frlumiprobe.com | Can be adjusted to control the extent of labeling. jenabioscience.com |

Control of Reagent Concentration and Stoichiometry

Strategies for Specific Biotinylation

The strategy for biotinylation can be tailored to achieve either random or site-specific labeling, depending on the research goal. The use of this compound primarily targets available amine groups, but the approach can be adapted.

The most common method of using this compound results in the random biotinylation of a biomolecule. thermofisher.com This is because the reagent reacts with any accessible primary amine groups, which include the N-terminal α-amine group of the polypeptide chain and the ε-amino groups of lysine residues. jenabioscience.com Since most proteins have multiple lysine residues distributed on their surface, this method leads to a heterogeneous population of biotinylated molecules with a random distribution of biotin tags. thermofisher.com

The degree of labeling in this random approach is dependent on the number of exposed lysine residues and the accessibility of the N-terminus. nih.gov While straightforward, a potential drawback of this strategy is that if a primary amine within a critical region for the protein's biological activity (e.g., an active site or binding interface) is modified, it could lead to a loss of function. thermofisher.com

Achieving site-specific biotinylation is more complex but offers greater control over the location of the biotin tag, which can be crucial for preserving the biomolecule's function. nih.gov While this compound itself reacts non-specifically with all primary amines, strategies can be employed to direct the labeling to a particular site.

One approach involves protein engineering to introduce a uniquely reactive lysine residue in a specific, non-critical location on the protein surface while minimizing other accessible lysines. Another strategy is to use alternative biotinylation reagents that target different functional groups which may be less abundant or can be uniquely introduced. For example, maleimide-based biotin reagents can specifically target sulfhydryl groups found in cysteine residues. Since cysteines are often less frequent than lysines in proteins, this allows for more specific labeling.

For applications requiring precise control, enzymatic biotinylation using systems like the E. coli BirA biotin ligase, which attaches biotin to a specific 15-amino-acid sequence (AviTag™), provides a highly specific alternative to chemical methods. bpsbioscience.com Although this does not directly use this compound, it represents a key strategy for achieving site-specific biotinylation when the randomness of NHS ester chemistry is a concern. bpsbioscience.com

Site-Specific Biotinylation Approaches

N-Terminal Labeling

This compound is an amine-reactive biotinylation reagent that covalently attaches to primary amines (-NH2) on biomolecules. These primary amines are predominantly found at the N-terminus of a polypeptide chain (α-amine) and on the side chain of lysine residues (ε-amine). windows.net The N-hydroxysuccinimide (NHS) ester group reacts with these amines to form a stable and irreversible amide bond. windows.net

Selective labeling of the N-terminal α-amine in the presence of multiple lysine residues can be achieved by carefully controlling the reaction pH. This selectivity is possible due to the difference in the acidity (pKa) of the two types of primary amines. The N-terminal α-amino group typically has a pKa value in the range of 7.0 to 8.0, whereas the ε-amino group of lysine side chains has a pKa of approximately 10.5.

By conducting the biotinylation reaction at a pH between 7.0 and 9.0, the N-terminal amine is more likely to be in its unprotonated, nucleophilic state, making it available to react with the this compound. windows.net Conversely, at this pH range, the majority of lysine ε-amino groups remain protonated (as -NH3+) and are therefore unreactive. This differential reactivity allows for preferential biotinylation of the N-terminus. windows.net For more targeted N-terminal labeling of peptides, the reaction can be performed at an even lower pH, such as 6.5, to further suppress the reactivity of lysine residues.

The general procedure involves dissolving the protein or peptide in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at the desired pH. windows.net The this compound, typically dissolved in an organic solvent like DMSO or DMF, is then added to the protein solution. windows.net The reaction is incubated for a set period, often between 30 minutes to two hours at room temperature, or for a longer duration on ice. windows.net

Table 1: Key Parameters for N-Terminal Labeling

ParameterRecommended ConditionRationale
pH 7.0 - 9.0Optimizes reactivity of N-terminal α-amine while minimizing reactivity of lysine ε-amines.
Buffer Amine-free (e.g., PBS)Prevents the buffer from competing with the target protein for reaction with the NHS ester. windows.net
Reagent Prep Dissolve in DMSO or DMFThe NHS ester is often not readily soluble in aqueous buffers. windows.net
Reaction Time 30-60 min at RT or 2 hours on iceProvides sufficient time for the reaction to proceed while minimizing hydrolysis of the NHS ester. windows.net
Challenges in Achieving Homogenous Labeling

A significant challenge in using this compound is achieving a uniformly labeled product, a state known as homogenous labeling. Several factors contribute to the generation of a heterogeneous mixture of biotinylated molecules.

The primary issue is the lack of absolute site-specificity. While pH control favors N-terminal modification, the reaction with lysine residues is not completely eliminated. Proteins often contain numerous lysine residues on their surface, and any of these with a lowered pKa due to their local microenvironment can also react with the NHS ester. This results in a population of proteins with biotin attached at different locations and in varying numbers (e.g., one, two, or more biotin tags per protein molecule). This heterogeneity can potentially alter the protein's natural structure and biological function.

Another challenge is the inherent instability of the NHS ester in aqueous solutions. The NHS ester group is susceptible to hydrolysis, a competing reaction where the ester reacts with water instead of the target amine. This hydrolysis inactivates the reagent and reduces the efficiency of the biotinylation reaction. windows.net The rate of hydrolysis increases with higher pH, creating a narrow optimal window for the labeling reaction. gbiosciences.com

Furthermore, side reactions can occur with other nucleophilic amino acid residues. Although less common than amine reactions, NHS esters can react with the hydroxyl groups of tyrosine and serine, forming O-acyl esters. These esters are less stable than the amide bonds formed with amines but contribute to the heterogeneity and potential over-labeling of the target protein.

Post-Biotinylation Processing and Purification of Conjugates

Quenching of Unreacted Reagent

Once the biotinylation reaction has proceeded for the desired amount of time, it is crucial to stop it by quenching any unreacted this compound. This step prevents further, uncontrolled labeling of the target biomolecule. Quenching is achieved by adding a small molecule that contains a primary amine. This "quenching buffer" or agent reacts rapidly with the remaining NHS esters, consuming them before they can react further with the protein. nih.gov

Commonly used quenching agents include Tris (tris(hydroxymethyl)aminomethane), glycine, or lysine. nih.gov These are typically added to the reaction mixture and incubated for a short period to ensure all active NHS esters are neutralized. nih.gov For example, adding Tris buffer to a final concentration of 20-50 mM is a standard method to effectively quench the reaction. nih.gov

Table 2: Common Quenching Reagents

ReagentTypical ConcentrationNotes
Tris Buffer 20-50 mMA widely used, effective quenching agent. nih.gov
Glycine 20-100 mMA simple amino acid that efficiently reacts with NHS esters.
Lysine 20-100 mMContains two primary amines, making it a highly effective quenching molecule.

Removal of Excess Reagent by Dialysis or Gel Filtration

After quenching, the reaction mixture contains the desired biotinylated protein, unreacted (and now quenched) biotin reagent, and hydrolyzed biotin. These small-molecule byproducts must be removed to obtain a purified conjugate. Dialysis and gel filtration are two common and effective methods for this separation, both of which work by exploiting differences in molecular size. thermofisher.comnih.gov

Dialysis: This technique involves placing the biotinylation reaction mixture inside a cassette or tubing made of a semi-permeable membrane. nih.govnih.gov This membrane has a specific molecular weight cut-off (MWCO) that is chosen to be smaller than the protein of interest but larger than the biotin reagent and other small molecules. nih.gov The cassette is submerged in a large volume of buffer, and the small molecules diffuse across the membrane into the surrounding buffer, while the larger biotinylated protein is retained inside. The process is typically carried out over several hours with multiple changes of the external buffer to ensure complete removal of contaminants. nih.govnih.gov

Gel Filtration Chromatography: Also known as size-exclusion chromatography or desalting, this method uses a column packed with a porous resin. atto-tec.comthermofisher.com When the sample is passed through the column, larger molecules (the biotinylated protein) cannot enter the pores of the resin and thus travel through the column more quickly, eluting first. thermofisher.com Smaller molecules (excess biotin reagent, quenching agent, and hydrolyzed byproducts) enter the pores, extending their path through the column and causing them to elute later. thermofisher.com This technique is often faster than dialysis and is available in convenient pre-packed spin column formats for rapid sample processing. nih.govdojindo.com

Purification Techniques for Biotinylated Biomolecules

Even after the removal of small-molecule contaminants, the protein sample may still be a heterogeneous mixture containing unreacted protein and proteins with varying degrees of biotinylation. To isolate a homogenous product or enrich for biotinylated molecules, more specific purification techniques are employed.

Affinity Chromatography: This is a highly effective method for purifying biotinylated molecules due to the extremely strong and specific interaction between biotin and proteins like avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M). nih.govupenn.edu The sample is passed over a resin (such as agarose (B213101) or magnetic beads) that has streptavidin immobilized on its surface. carlroth.com The biotinylated proteins bind tightly to the streptavidin, while any unlabeled protein passes through the column and is washed away. nih.gov

Eluting the bound protein can be challenging due to the strength of the biotin-streptavidin interaction. Harsh, denaturing conditions (e.g., 8 M guanidine-HCl or low pH) are often required to break the bond, which can damage the purified protein. carlroth.comwikipedia.org Alternative strategies include:

Using cleavable biotin reagents: These contain a spacer arm that can be chemically cleaved (e.g., by a reducing agent) to release the protein from the resin. thermofisher.com

Competitive elution: Using high concentrations of free biotin can displace the biotinylated protein from the resin, although this is often inefficient. tandfonline.com A more gentle approach uses anti-biotin antibody-conjugated resins, from which the protein can be eluted with free biotin under non-denaturing conditions. tandfonline.com

Using modified streptavidin: Engineered forms of streptavidin with lower binding affinity for biotin have been developed, allowing for milder elution conditions. plos.org

High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and can be used to purify biotinylated proteins. Techniques like size-exclusion HPLC (SEC-HPLC) or reverse-phase HPLC (RP-HPLC) can separate proteins based on slight differences in size or hydrophobicity, respectively. researchgate.net This allows for the separation of non-biotinylated protein from biotinylated protein, and in some cases, can even resolve species with different numbers of attached biotin molecules. researchgate.net

Characterization and Validation of Biotin Peg3 Nhs Ester Conjugates

Spectroscopic and Chromatographic Methods for Conjugate Analysis

A combination of spectroscopic and chromatographic techniques is employed to confirm the successful biotinylation of a biomolecule and to determine the extent of labeling.

Mass Spectrometry (MS) is a powerful tool for the analysis of biotinylated proteins. It can provide precise information on the mass shift resulting from the addition of the Biotin-PEG3-NHS ester moiety, thus confirming successful conjugation. creative-proteomics.com Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can even identify the specific amino acid residues (typically lysines) that have been modified. creative-proteomics.com A method known as "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed to significantly improve the direct mass spectrometric detection of biotinylated proteins, increasing sensitivity by as much as 200-fold compared to conventional methods. nih.govnih.gov This technique involves digesting the proteins before enriching the biotin-tagged peptides, which reduces sample complexity and enhances the identification of labeled proteins. acs.org

UV-Vis Spectrophotometry can be used to estimate the degree of biotinylation. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for quantifying biotin (B1667282). cosmobio.co.jpinterchim.fr This assay is based on the displacement of HABA from the avidin-HABA complex by biotin. cosmobio.co.jpinterchim.fr Free HABA has a different absorption maximum than the HABA-avidin complex, and the change in absorbance at 500 nm is proportional to the amount of biotin present in the sample. cosmobio.co.jpeurogentec.comantibodies-online.combioscience.co.uk This allows for the calculation of the mole-to-mole ratio of biotin to the protein. interchim.fr

High-Performance Liquid Chromatography (HPLC) is another valuable technique for analyzing biotinylated conjugates. Reversed-phase HPLC can be used to separate the biotinylated biomolecule from the unreacted biomolecule and free biotinylation reagent, allowing for the purification and quantification of the conjugate. Size-exclusion chromatography can also be employed to assess the purity and aggregation state of the biotinylated protein.

Analytical MethodPrincipleKey Findings/ApplicationReferences
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions to identify and quantify molecules.Confirms covalent attachment of the biotin tag and can identify specific modification sites. The DiDBiT method enhances detection sensitivity significantly. nih.gov, nih.gov
UV-Vis Spectrophotometry (HABA Assay)Colorimetric assay where biotin displaces HABA from an avidin-HABA complex, causing a measurable change in absorbance at 500 nm.Quantifies the amount of biotin incorporated, allowing for the determination of the biotin-to-protein molar ratio. cosmobio.co.jp, interchim.fr, eurogentec.com
High-Performance Liquid Chromatography (HPLC)Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.Purifies the biotinylated conjugate from unreacted materials and assesses purity and potential aggregation. lumiprobe.com

Functional Assays for Verifying Biotin-Avidin/Streptavidin Interaction

Confirming the physical attachment of the biotin tag is only part of the validation process. It is equally important to verify that the biotin moiety is accessible and capable of binding to its high-affinity partners, avidin (B1170675) or streptavidin. thermofisher.com This is crucial for the success of any downstream application that relies on this interaction.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to detect and quantify biotinylated proteins. creative-proteomics.combiocompare.com In a typical format, the biotinylated protein is captured on a microtiter plate coated with streptavidin or avidin. biocompare.com A primary antibody specific to the protein of interest is then added, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of biotinylated protein captured. biocompare.com The strong interaction between biotin and streptavidin provides high sensitivity and specificity to this assay format. antibody-creativebiolabs.combiovendor.com

Western blotting is another common technique to verify biotinylation. creative-proteomics.com After separating proteins by size using SDS-PAGE and transferring them to a membrane, the biotinylated protein can be detected using a streptavidin-HRP conjugate. researchgate.netescholarship.org The streptavidin-HRP binds specifically to the biotin tag on the protein of interest. researchgate.net Upon addition of a chemiluminescent substrate, a signal is produced at the location of the biotinylated protein, confirming its presence and providing information about its molecular weight. researchgate.net It is important to note that some cells contain endogenous biotin-containing proteins, which can lead to non-specific signals; appropriate blocking steps or controls may be necessary to mitigate this interference. escholarship.orgresearchgate.net

For applications involving the labeling of cell surface proteins, flow cytometry is an indispensable tool for validation. creative-proteomics.com Cells are first incubated with the this compound to label surface proteins. After washing away the excess reagent, the cells are stained with a fluorescently-labeled streptavidin conjugate (e.g., streptavidin-FITC or streptavidin-PE). The fluorescence intensity of the cells is then measured by a flow cytometer. A shift in fluorescence compared to unlabeled control cells indicates successful biotinylation of the cell surface proteins. This method is crucial for immunology research, enabling the identification and isolation of specific cell populations.

Western Blot Analysis using Streptavidin Conjugates

ParameterFactorImpact on Stability/IntegrityReferences
NHS Ester ReactivitypHHydrolysis rate increases with pH. Optimal reaction pH is typically 7.2-8.5. thermofisher.com, lumiprobe.com
Aqueous EnvironmentNHS esters hydrolyze in water, competing with the amine reaction. Reagents should be stored desiccated.
Amide BondFormationForms a stable, covalent linkage between the biotin-PEG linker and the biomolecule. medkoo.com
Conjugate StoragePEG SpacerThe hydrophilic PEG linker can increase the solubility of the conjugate, potentially reducing aggregation during storage. thermofisher.com,

Evaluation of Biological Activity and Functionality of Biotinylated Biomolecules

A critical aspect of validation is to ensure that the biotinylation process has not adversely affected the biological function of the biomolecule. While biotin itself is relatively small, its attachment, especially at a functionally important site, could potentially interfere with the biomolecule's activity. thermofisher.com

The choice of the reactive group on the biotinylation reagent is important. NHS esters target primary amines, which are abundant on the surface of most proteins. If a particular lysine (B10760008) residue is critical for the protein's function (e.g., in an enzyme's active site or a receptor's binding domain), its modification could lead to a loss of activity.

The inclusion of a PEG spacer arm, as in this compound, can be advantageous. biosynth.compromega.com The spacer arm physically separates the biotin molecule from the surface of the biomolecule, which can help to minimize steric hindrance and preserve the native conformation and function of the protein. biosynth.comacs.org This separation also facilitates more efficient binding of the biotin tag to avidin or streptavidin. promega.comacs.org

Functional assays specific to the biomolecule must be performed. For example, if an enzyme is biotinylated, its catalytic activity should be measured and compared to the unmodified enzyme. If a biotinylated antibody is produced, its antigen-binding affinity should be assessed using techniques like ELISA or surface plasmon resonance. Some studies have shown that attaching a biotin-PEG linker can disrupt the biological activity of small molecules, indicating that the position of the linker is a critical consideration in probe design. nih.gov Conversely, other research has demonstrated that biotinylated analogues of complex molecules can retain excellent biological activity, such as microtubule stabilization. acs.org

Applications of Biotin Peg3 Nhs Ester in Research and Biotechnology

Protein and Peptide Biotinylation

Labeling of Recombinant Proteins and Antibodies

Biotin-PEG3-NHS ester is frequently used for the biotinylation of recombinant proteins and antibodies. broadpharm.commedchemexpress.com This labeling enables their detection and purification. biocompare.com The NHS ester of the reagent reacts with primary amines on the surface of these proteins, creating a stable biotin (B1667282) tag. broadpharm.combiocompare.com This process is generally straightforward and involves incubating the protein with the biotinylation reagent, followed by the removal of any unreacted reagent. interchim.fr

The biotinylated proteins can then be used in a variety of applications, including immunoassays like ELISA, where the biotin tag allows for sensitive detection using streptavidin-conjugated enzymes. myskinrecipes.com A study on a PROTAC (Proteolysis Targeting Chimera) demonstrated the use of a similar biotin-PEG-NHS ester to target an oncogenic protein for degradation in cancer cells, highlighting the utility of this compound in therapeutic research.

Cell Surface Protein Labeling and Tracking

A significant application of this compound is the labeling of proteins on the surface of living cells. Because the reagent is water-soluble and membrane-impermeable, it selectively labels proteins on the outer cell surface without penetrating the cell. interchim.fr This is crucial for studying cell surface protein dynamics, such as expression levels and trafficking. thermofisher.com

The process involves incubating intact cells with the biotinylation reagent. interchim.fr The NHS ester reacts with accessible primary amines on extracellular domains of membrane proteins. After labeling, the cells can be lysed, and the biotinylated proteins can be isolated using streptavidin-coated beads for further analysis. This technique is instrumental in immunology for identifying and isolating specific cell populations for research and potential therapeutic use.

Study of Protein-Protein Interactions

This compound is a valuable tool for investigating protein-protein interactions. nih.gov A "bait" protein can be biotinylated and then immobilized on a streptavidin-coated solid support, such as magnetic beads or microplates. nih.govthermofisher.com This immobilized bait protein is then incubated with a cell lysate or a mixture of purified proteins. Proteins that interact with the bait will be captured and can subsequently be identified by techniques like mass spectrometry. thermofisher.com

A variation of this involves using a photocleavable version of this compound, which allows for the release of the captured biomolecules from streptavidin upon exposure to near-UV light. sigmaaldrich.com This "soft-release" characteristic helps in the gentle elution of target protein complexes. broadpharm.com

Affinity Purification and Enrichment of Proteins

Affinity purification is a primary application of biotinylation with this compound. biocompare.com By tagging a protein of interest with biotin, it can be selectively captured from a complex mixture, such as a cell lysate, using an avidin (B1170675) or streptavidin affinity matrix.

The strong interaction between biotin and streptavidin allows for stringent washing steps to remove non-specifically bound proteins, resulting in a highly purified target protein. In one case study, a recombinant protein was biotinylated and then purified using streptavidin-coated beads, which resulted in high purity yields. This method is particularly useful for isolating low-abundance proteins.

Nucleic Acid Functionalization

This compound can also be used to functionalize nucleic acids, such as DNA and RNA oligonucleotides. broadpharm.com This process enables their detection, capture, and analysis in various molecular biology applications.

Labeling of Oligonucleotides for Detection and Capture

To label an oligonucleotide with this compound, the oligonucleotide is first synthesized with a primary amine group at a specific position. genelink.com The NHS ester of the biotinylation reagent then reacts with this amino group to form a stable covalent bond. genelink.com

Biotinylated oligonucleotides are widely used as probes in techniques like Northern blotting, real-time PCR, and ELISA to detect specific nucleic acid sequences. They can also be used for affinity capture, where the biotinylated oligonucleotide probe hybridizes to its complementary target sequence, and the entire complex is then captured on a streptavidin-coated surface for purification or detection. genelink.comthermofisher.com

Interactive Data Tables

Table 1: Properties of this compound

Property Value Source
CAS Number 1253286-56-4 broadpharm.comscbt.com
Molecular Formula C23H36N4O9S broadpharm.comscbt.com
Molecular Weight 544.6 g/mol broadpharm.combpsbioscience.com
Purity ≥95% myskinrecipes.com
Appearance White to off-white solid bpsbioscience.com
Solubility Soluble in DMSO or water (10 mg/ml) bpsbioscience.com

| Storage Condition | -20°C | broadpharm.commyskinrecipes.com |

Table 2: Applications of this compound

Application Description Key Features Source(s)
Protein & Peptide Biotinylation Covalent attachment of biotin to proteins and peptides for detection and purification. NHS ester reacts with primary amines; PEG spacer enhances solubility and reduces steric hindrance. broadpharm.commyskinrecipes.com
Cell Surface Labeling Selective labeling of proteins on the outer surface of living cells. Water-soluble and membrane-impermeable nature of the reagent. interchim.fr
Protein-Protein Interaction Studies Immobilization of a "bait" protein to capture interacting partners. Strong biotin-streptavidin interaction allows for pulldown assays. thermofisher.comnih.gov
Affinity Purification Isolation of biotinylated proteins from complex mixtures. High-affinity capture on avidin/streptavidin matrices.

| Nucleic Acid Functionalization | Labeling of oligonucleotides for detection and capture. | Reaction with amino-modified oligonucleotides. | broadpharm.comgenelink.com |

Nanomaterial Functionalization and Surface Modification

This compound is a heterobifunctional linker that plays a crucial role in the functionalization of nanomaterials and the modification of surfaces for various biotechnological and research applications. This linker contains three key components: a biotin group for strong and specific binding to avidin or streptavidin, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer to increase solubility and reduce non-specific interactions, and an N-hydroxysuccinimide (NHS) ester group for covalent conjugation to primary amines on biomolecules or surfaces. bpsbioscience.com The hydrophilic PEG spacer is particularly important as it enhances the solubility of the conjugate in aqueous environments. medkoo.com

The surface modification of nanoparticles and liposomes with this compound is a widely used strategy to achieve targeted delivery to specific cells or tissues. ruixibiotech.com The process involves the reaction of the NHS ester group of the linker with primary amine groups present on the surface of the nanoparticles or on the lipid head groups of liposomes, resulting in a stable amide bond. medkoo.com This process, known as biotinylation, effectively coats the nanomaterial with biotin moieties.

Once biotinylated, these nanomaterials can be targeted to cells or tissues that have been pre-targeted with avidin or streptavidin, or to cells that naturally express receptors for biotin. The extremely high affinity between biotin and streptavidin/avidin ensures a strong and specific interaction, facilitating the accumulation of the nanoparticles or liposomes at the desired site. diva-portal.org This targeted approach is being explored for the delivery of therapeutic agents and imaging probes, with the goal of increasing efficacy and reducing off-target effects. Research has shown that biotinylated nanoparticles can be used in drug delivery systems to enhance targeting to specific cells.

Table 1: Research Findings on this compound in Nanoparticle and Liposome Biotinylation

Nanomaterial Application Key Finding Citation
NanoparticlesTargeted Drug DeliveryBiotinylation enhances targeted delivery to specific cells.
LiposomesTargeted Drug DeliveryBiotin-PEGylated liposomes can be used for targeted delivery. redalyc.org
NanoparticlesBiomaterial FunctionalizationCan impart specific functionalities like biocompatibility and cell-targeting.

This compound is instrumental in the creation of precisely controlled, nanostructured biointerfaces for studying ligand-receptor interactions. These biointerfaces often consist of a surface, such as glass or gold, that is first functionalized to present primary amine groups. redalyc.org The NHS ester of this compound then reacts with these amines to create a biotinylated surface. redalyc.org

This biotinylated surface serves as a platform for the controlled immobilization of streptavidin. diva-portal.org Since streptavidin is a tetrameric protein with four biotin-binding sites, it can be used to capture and orient biotinylated ligands (e.g., proteins, peptides, or nucleic acids) in a specific manner. diva-portal.org The PEG spacer in the linker helps to minimize non-specific adsorption of biomolecules onto the surface, ensuring that the observed interactions are specific to the immobilized ligand and its receptor. diva-portal.org This methodology is valuable for techniques like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) to study the kinetics and dynamics of biomolecular interactions in real-time. diva-portal.orgresearchgate.net For instance, researchers have used biotinylated surfaces to study the adhesion of vesicles and the interaction between integrins and their ligands. uni-heidelberg.de

The immobilization of biomolecules onto biosensor surfaces is a critical step in the development of sensitive and specific diagnostic assays. diva-portal.org this compound provides a reliable method for attaching proteins, antibodies, and other recognition elements to the surface of various biosensors, including those based on Surface Plasmon Resonance (SPR). researchgate.netjakubdostalek.cz

The process typically involves activating the biosensor surface to introduce primary amine groups, followed by reaction with this compound. redalyc.org The resulting biotinylated surface can then specifically capture streptavidin, which in turn can bind to a biotinylated probe molecule (e.g., an antibody or a nucleic acid probe). diva-portal.org This layered approach ensures a high degree of control over the orientation and density of the immobilized biomolecules, which is crucial for optimal sensor performance. The PEG spacer plays a vital role in extending the biotin moiety away from the surface, reducing steric hindrance and making it more accessible for binding to streptavidin. This strategy has been successfully employed to develop immunosensors for detecting various biomarkers. researchgate.netresearchgate.net

Creation of Nanostructured Biointerfaces for Ligand-Receptor Studies

High-Throughput Screening and Assay Development

The robust and specific nature of the biotin-streptavidin interaction makes reagents like this compound highly suitable for high-throughput screening (HTS) and assay development. nih.gov These applications demand reliable and reproducible methods that can be automated. thermofisher.com

Biotinylation is a key technique in developing sensitive enzyme-linked immunosorbent assays (ELISAs), which are a mainstay of HTS. nih.gov For example, a biotin-streptavidin-enhanced ELISA (BA-ELISA) was developed for HTS of KRASG12C inhibitors, a class of anticancer drugs. nih.gov In this competitive assay format, a biotin-labeled probe competes with test compounds for binding to the KRASG12C protein. The amount of biotinylated probe that binds is then detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP). The use of the biotin-streptavidin system significantly enhances the sensitivity of the assay, allowing for the identification of highly potent inhibitors with smaller amounts of protein. nih.gov The NHS ester functionality of this compound would be used to create the essential biotin-labeled probe by reacting it with an appropriate amine-containing molecule. medkoo.com

FRET Assays and Single Molecule Tracing

This compound is instrumental in single-molecule Förster Resonance Energy Transfer (smFRET) studies. nih.govillinois.edu smFRET is a powerful technique that allows researchers to study the conformational dynamics and interactions of individual biomolecules in real time. uni-muenchen.de A prerequisite for many smFRET experiments is the stable and specific immobilization of the molecule of interest onto a passivated surface, preventing non-specific binding and allowing for long-term observation. nih.gov

The standard method involves coating a glass or quartz slide with a mixture of polyethylene glycol (PEG) and a small fraction of Biotin-PEG. nih.govillinois.edu this compound is used in the preparation of this surface; the NHS ester group reacts with an aminosilanized surface to covalently link the PEG chains. nih.gov The surface is thus coated with a "brush" of PEG chains, which minimizes non-specific protein or nucleic acid adhesion, while the biotin moieties serve as specific tethering points. nih.gov A biotinylated biomolecule (e.g., DNA or a protein) can then be specifically immobilized on this surface via a streptavidin or neutravidin bridge. illinois.edu This strategy is crucial for tracking single molecules and observing dynamic events, such as the folding and unfolding of DNA G-quadruplex structures. illinois.edu

TechniqueRole of Biotin-PEG-NHS EsterPurposeReference
smFRET Component of surface passivation/functionalization mixture.Creates specific, low-density attachment points (biotin) on a non-stick (PEG) background. nih.govillinois.edu
Single Molecule Tracing Enables stable immobilization of biotinylated biomolecules.Allows for long-term observation of individual molecules without surface-induced interference. nih.gov

Multiplexed Glycoprofiling in Disease Biomarker Detection

An advanced application of this compound derivatives is in the multiplexed analysis of protein glycosylation (glycoprofiling), a critical post-translational modification associated with various diseases, including cancer. researchgate.netresearchgate.net

In a proof-of-concept study, a photo-cleavable version, PC-Biotin-PEG3-NHS-ester, was used to analyze the glycosylation patterns of the free prostate-specific antigen (f-PSA) biomarker. researchgate.netresearchgate.net Anti-PSA antibodies were first conjugated with this reagent and immobilized on a microfluidic chip to capture f-PSA from a sample. After capture, the chip was sequentially probed with different lectins (proteins that bind specific sugar structures), such as Sambucus Nigra Lectin (SNA) and Maackia Amurensis Lectin II (MAA-II), which recognize different glycan moieties. researchgate.netresearchgate.net This "multiplexed" approach allows for the elucidation of multiple glycosylation features on the same captured biomarker population. The use of a photo-cleavable linker also offers the advantage of being able to release the captured biomarker on-demand for further analysis. researchgate.net This methodology provides a powerful platform for detailed biomarker characterization, which could lead to more accurate disease diagnosis and prognosis. researchgate.netresearchgate.net

Challenges and Considerations in Biotin Peg3 Nhs Ester Utilization

Potential for Heterogeneous Labeling and Impact on Protein Function

A significant challenge in using Biotin-PEG3-NHS ester is the potential for heterogeneous labeling. Since NHS esters react with primary amines, such as the N-terminus of a protein and the side chains of lysine (B10760008) residues, a random distribution of biotin (B1667282) molecules on the protein surface can occur. thermofisher.comcreative-diagnostics.com This non-specific labeling can lead to a mixed population of proteins with varying numbers of biotin tags attached at different locations. creative-diagnostics.com

This heterogeneity can have a considerable impact on protein function. If biotinylation occurs within or near an active site, binding domain, or an area crucial for conformational changes, the protein's biological activity may be partially or completely inhibited. thermofisher.comcreative-diagnostics.com For instance, if a critical lysine residue in an antibody's complementarity-determining region is modified, its antigen-binding capacity could be compromised. researchgate.net Excessive biotinylation can also alter the physical properties of a protein, such as its solubility or tendency to aggregate, by making the protein surface more hydrophobic. researchgate.net

To mitigate these effects, it is crucial to control the stoichiometry of the biotinylation reaction. rsc.org This involves carefully optimizing the molar ratio of this compound to the protein to achieve the desired degree of labeling. researchgate.net In cases where random labeling is problematic, alternative, site-specific biotinylation methods may be necessary. creative-proteomics.combiosyn.com These can include enzymatic biotinylation, which attaches biotin to a specific recognition sequence, or targeting other functional groups like sulfhydryls, which are generally less abundant on proteins than primary amines. creative-diagnostics.comwikipedia.org

Non-Specific Binding Considerations in Assays

Non-specific binding is a common issue in assays that utilize the high-affinity interaction between biotin and streptavidin, such as ELISA, Western blotting, and immunoprecipitation. creative-proteomics.com This phenomenon can arise from several sources. The streptavidin or avidin-coated surfaces themselves can non-specifically adsorb proteins from a complex biological sample, leading to background signal. acs.org Furthermore, biotinylated proteins may interact non-specifically with other components in the assay.

In the context of biotinylated probes, excess biotin in a sample can saturate the binding sites on the streptavidin-coated solid phase, preventing the capture of the intended biotinylated analyte-antibody complex and leading to falsely low results in non-competitive assays or falsely high results in competitive assays. nih.govmyadlm.org Contaminating proteins in a sample can also adhere to the streptavidin-bead matrix or interact with the biotinylated proteins themselves, resulting in their co-purification and subsequent misidentification in techniques like mass spectrometry. acs.org

To address these challenges, several strategies can be employed. Blocking agents, such as bovine serum albumin (BSA) or casein, are commonly used to saturate non-specific binding sites on the assay surface. Optimizing the concentration of streptavidin-coated beads is also important to maximize the capture of biotinylated targets while minimizing non-specific interactions. nih.gov Additionally, stringent wash steps are critical to remove unbound and weakly interacting molecules.

Hydrolysis of NHS Ester in Aqueous Solutions

A key consideration when working with this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group in aqueous solutions. The NHS ester is susceptible to hydrolysis, a competing reaction that converts the reactive ester into an unreactive carboxylic acid, thereby preventing it from labeling the target biomolecule. lumiprobe.comthermofisher.com

The rate of this hydrolysis is highly dependent on the pH of the solution. lumiprobe.comjyi.org As the pH increases, the rate of hydrolysis accelerates significantly. lumiprobe.comthermofisher.com For example, the half-life of an NHS ester can be several hours at a neutral pH of 7.0, but this can decrease to just a few minutes at a pH of 9.0. thermofisher.com This rapid degradation at higher pH values can substantially reduce the efficiency of the biotinylation reaction. lumiprobe.com

To manage this, it is crucial to perform biotinylation reactions under optimal pH conditions, typically between 7.2 and 8.5. lumiprobe.comthermofisher.com While a slightly alkaline pH is necessary for the primary amine target to be deprotonated and thus reactive, a pH that is too high will favor hydrolysis. lumiprobe.comnih.gov Therefore, a balance must be struck to maximize labeling efficiency. It is also recommended to prepare solutions of this compound immediately before use, as they are prone to hydrolysis even when stored. thermofisher.com

Optimizing Biotinylation Conditions for Specific Biomolecules

Achieving optimal biotinylation with this compound requires careful optimization of reaction conditions, as these can vary significantly depending on the specific biomolecule being labeled. thermofisher.comsigmaaldrich.com Factors such as the concentration of the biomolecule and the reagent, the buffer composition, the pH, the reaction time, and the temperature all play a role in the outcome of the labeling process. sigmaaldrich.comlabmanager.com

The number of available primary amines can differ greatly from one protein to another, meaning that conditions that are optimal for one protein may not be suitable for another. thermofisher.com Therefore, it is often necessary to perform a series of trial experiments to determine the ideal parameters. This can involve titrating the molar ratio of the this compound to the biomolecule to achieve the desired level of biotin incorporation without compromising the molecule's function. researchgate.net

The choice of buffer is also critical. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester. thermofisher.com Instead, non-amine-containing buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate are recommended. thermofisher.com The temperature and duration of the reaction can also be adjusted; reactions are often carried out at room temperature for 1-4 hours or at 4°C overnight. lumiprobe.comthermofisher.com For sensitive proteins, lower temperatures may be preferable to prevent denaturation. labmanager.com

Table 1: Key Parameters for Optimizing Biotinylation Reactions

ParameterRecommended Range/ConsiderationsRationale
pH 7.2 - 8.5Balances amine reactivity with NHS ester hydrolysis. lumiprobe.comthermofisher.com
Temperature 4°C - Room Temperature (20-25°C)Lower temperatures can help preserve the stability of sensitive proteins. thermofisher.comlabmanager.com
Molar Ratio Varies; requires empirical determinationTo control the degree of labeling and avoid functional impairment. researchgate.net
Buffer Phosphate, Borate, Carbonate/BicarbonateAvoids competing amine groups present in buffers like Tris or glycine. thermofisher.comthermofisher.com
Reaction Time 30 minutes - OvernightDepends on temperature, pH, and desired degree of labeling. thermofisher.com

Regulatory and GMP Considerations for Clinical Applications

The use of this compound in the development of therapeutic or diagnostic products intended for clinical use brings with it a host of regulatory and Good Manufacturing Practice (GMP) considerations. When biotinylated molecules are part of a therapeutic agent or a critical component of a diagnostic assay, their quality and consistency are paramount. tandfonline.com

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidance documents that emphasize the importance of well-characterized and controlled critical reagents for assays used in clinical trials. tandfonline.com This means that the biotinylation process must be robust, reproducible, and performed under GMP conditions to ensure the final product is of high quality and consistent from batch to batch.

For therapeutic applications, such as targeted drug delivery, the biotinylated product itself is subject to rigorous scrutiny. nih.govrsc.org The manufacturing process must be validated, and the product must meet stringent purity, potency, and stability specifications. Any impurities or variations in the degree of biotinylation could affect the drug's efficacy and safety profile. Therefore, sourcing GMP-grade this compound and establishing a well-controlled manufacturing process are essential for any clinical development program involving this reagent.

Future Directions and Emerging Research Avenues

Development of Next-Generation Biotinylation Reagents

While the stable amide bond formed by Biotin-PEG3-NHS ester is advantageous for many applications, the demand for greater control over bioconjugation processes has spurred the development of next-generation reagents. medkoo.combpsbioscience.com These advanced tools offer features like reversible conjugation and enhanced precision, moving beyond the non-specific labeling of lysine (B10760008) residues and N-termini. medkoo.comtandfonline.com

A significant advancement in biotinylation technology is the incorporation of cleavable linkers, which allow for the release of a biotinylated molecule after its capture by avidin (B1170675) or streptavidin. iris-biotech.de This reversibility is crucial for applications where the recovery of the target molecule in its native state is required. nih.gov Unlike the permanent bond formed by standard NHS esters, these linkers can be broken under specific, mild conditions, which helps avoid the harsh treatments often needed to dissociate the strong biotin-streptavidin interaction. nih.gov

Several classes of cleavable linkers have been developed, each responsive to a different stimulus:

Photocleavable (PC) Linkers: These linkers, often incorporating a nitrobenzyl group, can be cleaved with high efficiency using near-UV light (e.g., 365 nm). axispharm.combroadpharm.com This method offers reagent-free release of captured biomolecules. broadpharm.com A notable example is PC Biotin-PEG3-NHS carbonate ester, which allows for the release of captured molecules from streptavidin beads in minutes. broadpharm.comresearchgate.net

Acid-Cleavable Linkers: These linkers are designed to be stable at neutral pH but break apart under acidic conditions, leveraging the pH differences found in cellular compartments like endosomes. axispharm.com

Disulfide-Based Linkers: Incorporating a disulfide bond (-S-S-) into the linker allows for cleavage under mild reducing conditions using reagents like dithiothreitol (B142953) (DTT). nih.gov The drawback is that a portion of the linker may remain attached to the target molecule after cleavage. nih.gov

Enzyme-Cleavable Linkers: These are designed with specific recognition sites for enzymes that are often overexpressed in a particular microenvironment, such as a tumor. Examples include linkers cleaved by β-galactosidase, sulfatases, or proteases like caspase-3. axispharm.comnih.gov

Other Chemically Cleavable Linkers: Linkers based on moieties like azobenzene (B91143) or Dde [N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl] provide alternative cleavage strategies. Azobenzene linkers are cleaved by sodium dithionite, while Dde-based linkers can be cleaved with a buffered aqueous solution of 2% hydrazine. iris-biotech.desci-hub.sebiorxiv.org

Table 1: Comparison of Advanced Cleavable Linker Technologies

Linker Type Cleavage Stimulus Key Features Common Application
Photocleavable (PC) Near-UV Light (e.g., 365 nm) Reagent-free, rapid cleavage. axispharm.combroadpharm.com Releasing captured biomolecules from surfaces or beads. broadpharm.com
Acid-Cleavable Low pH (e.g., 4.0-5.0) Exploits pH differences in cellular compartments. axispharm.com Drug release in endosomes/lysosomes. axispharm.com
Disulfide (-S-S-) Reducing Agents (e.g., DTT) Mild cleavage conditions. nih.gov Reversible pull-down assays.
Enzyme-Cleavable Specific Enzymes (e.g., proteases, sulfatases) High specificity for target environment. axispharm.com Targeted drug release in tumors. axispharm.com
Azobenzene Chemical Reductants (e.g., sodium dithionite) Specific chemical trigger. biorxiv.org Chemical proteomics, target identification. sci-hub.se

| Dde-Based | Hydrazine | Stable in various conditions, mild cleavage. iris-biotech.de | Purification of modified proteins. iris-biotech.de |

The conventional NHS-ester chemistry used by this compound targets primary amines, which can lead to a heterogeneous mixture of products with varying sites and degrees of labeling. tandfonline.com To overcome this, research has focused on novel methodologies that allow for precise, site-specific conjugation, resulting in homogenous bioconjugates that preserve the protein's function. nih.govescholarship.org

Emerging strategies include:

Enzymatic Labeling: This approach uses enzymes to attach biotin (B1667282) to a specific recognition sequence engineered into the target protein. For instance, biotin ligase (BirA) can specifically biotinylate a 15-amino-acid AviTag™ sequence, allowing for the in vivo or in vitro production of singly biotinylated proteins. nih.govrevvity.com

Genetic Code Expansion: This powerful technique involves modifying the cell's translational machinery to incorporate unnatural amino acids (UAAs) with unique reactive groups (e.g., an azide (B81097) or alkyne) at specific sites in a protein's sequence. americanpharmaceuticalreview.comresearchgate.net These UAAs then serve as handles for bio-orthogonal "click chemistry" reactions, allowing for highly specific attachment of a biotin-containing molecule. americanpharmaceuticalreview.comadcreview.com

Proximity-Induced Conjugation: Techniques like the pClick strategy use a cross-linker that binds to a specific, conserved site on an antibody and then reacts with a nearby, specially introduced non-canonical amino acid (ncAA). adcreview.com This achieves site-specific conjugation without extensive antibody engineering and has shown efficiencies of over 90%. adcreview.com

Advanced Cleavable Linker Technologies

Integration with Advanced Bioanalytical Techniques

The robust and highly specific interaction between biotin and streptavidin is fundamental to many bioanalytical methods. Reagents like this compound are essential for preparing the biotinylated components needed for these assays.

In Surface Plasmon Resonance (SPR), biotinylation is a cornerstone for immobilizing biomolecules onto sensor surfaces. protocols.io A common strategy involves creating a self-assembled monolayer on a gold SPR chip, which is then functionalized with streptavidin. protocols.ioacs.org Biotinylated ligands, prepared using reagents such as this compound, can then be captured by the streptavidin layer, creating a stable and well-oriented surface for studying molecular interactions in real-time. protocols.ioacs.org

Mass spectrometry (MS) is a critical tool for confirming the successful biotinylation of a protein and for identifying the exact amino acid residues that have been modified. peakproteins.com However, a common challenge is distinguishing genuinely biotinylated proteins from non-specific contaminants that co-purify during streptavidin enrichment. nih.govnih.gov

To address this, advanced MS-based proteomic strategies have been developed:

Proximity Labeling (PL): In methods like BioID, a promiscuous biotin ligase is fused to a protein of interest. mdpi.comelifesciences.org This enzyme then biotinylates any proteins that come within close proximity (~10 nm), which are subsequently captured via streptavidin enrichment and identified by MS. elifesciences.org This allows for the mapping of protein-protein interaction networks and the proteomes of specific cellular compartments. mdpi.comelifesciences.org

Direct Detection of Biotin-containing Tags (DiDBiT): This strategy improves the identification of biotin-labeled proteins by reversing the traditional workflow. nih.gov Proteins are digested into peptides before enrichment with streptavidin beads. nih.gov This reduces the complexity of the sample analyzed by the mass spectrometer, significantly increasing the yield and direct detection of the biotin-tagged peptides. nih.gov

Surface Plasmon Resonance (SPR) Studies

Expansion into Novel Therapeutic Modalities

The principle of using biotin as a targeting agent is being expanded into cutting-edge therapeutic areas. Many types of cancer cells overexpress biotin receptors, providing a mechanism for the targeted delivery of therapeutic agents via receptor-mediated endocytosis. rsc.orgrsc.org Conjugating a drug to biotin using a linker like the one in this compound can enhance its uptake by tumor cells, potentially increasing efficacy while reducing systemic toxicity. rsc.orgrsc.orgnih.gov

This concept is evolving into more complex therapeutic platforms:

Antibody-Drug Conjugates (ADCs): ADCs are a major class of cancer therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. cam.ac.uk The linker connecting the antibody and the drug is a critical component, and advanced linkers, including those with PEG spacers and cleavable triggers, are essential for creating stable and effective ADCs. americanpharmaceuticalreview.comabzena.com

Targeted Protein Degraders: Emerging modalities like PROteolysis TArgeting Chimeras (PROTACs) use the cell's own ubiquitin-proteasome system to degrade specific target proteins. medchemexpress.com Biotin-PEG linkers are used in the synthesis of some PROTACs. medchemexpress.com A related, newer concept is the Folate Receptor Targeting Chimera (FRTAC), which uses folate as a targeting ligand to deliver an antibody-based degrader to cancer cells. d-nb.info The construction of these chimeras can involve PEG-NHS ester linkers in a multi-step chemical process. d-nb.info

Intravascular Drug Delivery: Researchers have developed novel methods where the vasculature of a target organ is first biotinylated in vivo using an NHS-biotin reagent. tandfonline.com An avidin-linked drug can then be administered, which binds specifically to the biotinylated endothelial cells, concentrating the therapeutic effect in the desired tissue. tandfonline.com

Computational Modeling and In Silico Design of this compound Conjugates

The advancement of computational tools has opened new frontiers in the rational design and analysis of bioconjugates, including those involving this compound. Molecular dynamics (MD) simulations and docking studies are becoming increasingly integral to predicting the behavior of these conjugates at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations:

MD simulations provide a dynamic view of the conformational landscape of biotinylated molecules and their interactions with binding partners like streptavidin. mpg.depnas.org These simulations can model the flexibility of the PEG3 linker, which is crucial for understanding how it influences the accessibility of the biotin moiety for binding. axispharm.com For instance, simulations have been employed to study the unbinding mechanics of the biotin-streptavidin complex, revealing the role of the PEG linker in the force-dependent dissociation process. mpg.depnas.org By modeling the system in a solvated environment, researchers can gain a more accurate understanding of the interactions at play. mpg.depnas.org

Key research findings from MD simulations include the characterization of intermediate states during biotin unbinding and the influence of pulling force geometry on the mechanical stability of the complex. mpg.denih.gov These simulations often involve creating a detailed model of the entire system, including the biotinylated molecule, the PEG linker, and the target protein, to provide a comprehensive view of the molecular interactions. nih.govnih.gov

Covalent Docking and In Silico Design:

In silico design and covalent docking simulations are powerful tools for predicting the binding mode and affinity of this compound conjugates with their target proteins. rsc.org Covalent docking can model the formation of the stable amide bond between the NHS ester and a primary amine (like the ε-amino group of a lysine residue) on the target protein. rsc.org This allows for the precise prediction of the ligand-binding site and the orientation of the conjugate within the binding pocket. rsc.org

One study utilized covalent docking to analyze the binding of biotin probes to avidin, demonstrating a high degree of overlap between the simulated and original crystal structures. rsc.org Such computational approaches can guide the design of novel bioconjugates by allowing for the virtual screening of different linker lengths and attachment sites to optimize binding affinity and specificity. nih.gov This can help in the development of more effective probes for various applications, including targeted drug delivery and diagnostic assays. nih.gov

Interactive Data Table: Parameters in Molecular Modeling of Biotin Conjugates

Parameter Description Relevance in Modeling this compound Conjugates
Force Field A set of empirical energy functions used to calculate the potential energy of a system of atoms. Determines the accuracy of the interactions between the biotin conjugate and the target protein. OPLS/AA is a commonly used force field. cnr.it
Solvent Model Represents the solvent (usually water) in the simulation. Crucial for accurately modeling the hydrophobic and hydrophilic interactions that govern binding.
Integration Timestep The time interval between successive evaluations of the system's state in an MD simulation. A smaller timestep (e.g., 2-4 fs) is necessary for stability and accuracy when modeling detailed atomic motions. pnas.orgnih.gov
Simulation Length The total duration of the MD simulation. Needs to be long enough to capture the relevant biological processes, such as binding or conformational changes.
Docking Algorithm The computational method used to predict the preferred orientation of one molecule to a second when bound to each other. Essential for predicting the binding pose of the this compound conjugate to its target protein.

Application in Single-Cell Analysis and Proteomics

This compound and similar biotinylation reagents are pivotal tools in the rapidly evolving fields of single-cell analysis and proteomics. scbt.com Their ability to covalently label proteins enables a wide range of applications, from quantifying cell surface proteins to identifying protein-protein interactions. biochempeg.com

Single-Cell Analysis:

In single-cell analysis, particularly in techniques like single-cell RNA sequencing (scRNA-seq), multiplexing is crucial for high-throughput and cost-effective experiments. The "Universal Surface Biotinylation" (USB) method utilizes NHS-biotin reagents to universally label cell surface proteins. nih.gov This approach is advantageous as it does not depend on the expression of specific cell surface antigens, making it applicable to a wide variety of cell types, including those that may not be labeled by antibody-based methods. nih.gov

The process involves treating cells with an NHS-biotin reagent, which reacts with primary amines on surface proteins. nih.gov Subsequently, a DNA-barcoded streptavidin is added, which binds to the biotinylated proteins, effectively "tagging" each cell with a unique molecular identifier. nih.gov This allows for the pooling of multiple samples for sequencing and subsequent deconvolution of the data to the single-cell level.

Proteomics:

In proteomics, this compound is widely used for the affinity purification and identification of proteins and their interaction partners. scbt.comnih.gov The NHS ester reacts with primary amines on proteins, covalently attaching the biotin tag. bpsbioscience.combroadpharm.com This biotinylated protein can then be captured using streptavidin- or avidin-coated beads, allowing for its enrichment from a complex mixture like a cell lysate. nih.gov

This strategy is fundamental to various proteomics workflows, including:

Cell Surface Proteomics: By using membrane-impermeable biotinylation reagents, researchers can selectively label and identify proteins exposed on the cell surface. nih.gov This is invaluable for studying cell signaling, cell-cell interactions, and for the discovery of new biomarkers.

Proximity Labeling: In techniques like proximity-dependent biotin identification (BioID) and photo-activatable probes, biotinylation is used to map protein-protein interactions within living cells. nih.govsalilab.org An enzyme or a photo-activatable group is fused to a protein of interest, and upon activation, it biotinylates nearby proteins, which can then be identified by mass spectrometry.

Quantitative Proteomics: Biotinylation can be combined with quantitative mass spectrometry techniques to compare protein abundance between different samples. For example, after biotin-based enrichment, the relative abundance of a protein can be determined by isotopic labeling methods.

The PEG3 spacer in this compound provides several advantages in these applications. It increases the water solubility of the reagent and the resulting conjugate, and the flexible linker arm minimizes steric hindrance, facilitating the interaction between biotin and streptavidin. axispharm.com

Interactive Data Table: Applications of this compound in Life Sciences

Application Area Specific Technique Role of this compound Key Research Finding
Single-Cell Analysis Universal Surface Biotinylation (USB) for scRNA-seq Universal labeling of cell surface proteins for sample multiplexing. nih.gov Enables multiplexed scRNA-seq on diverse cell types not amenable to antibody-based hashing. nih.gov
Proteomics Affinity Purification Covalent tagging of proteins for capture by streptavidin/avidin beads. nih.gov Allows for the enrichment and identification of specific proteins from complex biological samples. nih.gov
Proteomics Cell Surface Protein Labeling Selective labeling of extracellular proteins for identification and characterization. nih.gov Facilitates the study of the cell surface proteome and the discovery of surface biomarkers. nih.gov
Proteomics Proximity Labeling (e.g., BioID) Tagging of proximal proteins to a protein of interest to map interaction networks. salilab.org Reveals transient and stable protein-protein interactions within a cellular context. salilab.org

常见问题

Q. What is the mechanism of Biotin-PEG3-NHS ester conjugation to biomolecules, and how does the PEG spacer influence this process?

this compound reacts with primary amines (e.g., lysine residues on proteins) via its NHS ester group, forming stable amide bonds. The PEG3 spacer enhances solubility in aqueous solutions, reduces steric hindrance between the biotin tag and the target molecule, and improves accessibility for streptavidin/avidin binding . For example, the PEG3 spacer’s hydrophilicity prevents aggregation of labeled antibodies in solution compared to carbon-only linkers .

Q. How can researchers optimize reaction conditions for efficient biotinylation using this compound?

Key parameters include:

  • pH : Maintain pH 7.5–8.5 (e.g., using PBS or HEPES buffer) to maximize amine reactivity while minimizing NHS ester hydrolysis .
  • Molar ratio : Use a 5–20× molar excess of this compound over the target protein to ensure sufficient labeling without denaturation .
  • Temperature and time : React at 4°C for 12–16 hours (or 25°C for 1–2 hours) to balance efficiency and protein stability .
    Post-reaction, remove excess reagent via dialysis, size-exclusion chromatography, or centrifugal filtration.

Q. What analytical methods are recommended to confirm biotinylation efficiency and purity?

  • HPLC-MS : Quantify biotin incorporation and assess purity (≥95% by HPLC-MS is typical for high-quality batches) .
  • UV-Vis spectroscopy : Measure absorbance at 280 nm (protein) and 354 nm (biotin chromophore) to calculate biotin-to-protein ratio .
  • Streptavidin-binding assays : Validate functional activity using ELISA or pull-down experiments .

Advanced Research Questions

Q. How can steric hindrance be mitigated when labeling small biomolecules (e.g., peptides) with this compound?

  • PEG spacer optimization : Use shorter PEG spacers (e.g., PEG2) for small molecules to minimize spatial interference while retaining solubility .
  • Site-specific labeling : Introduce unique amine groups via mutagenesis (e.g., adding a terminal lysine) to direct conjugation away from functional domains .
  • Alternative linkers : For applications requiring cleavage, consider photocleavable (e.g., PC Biotin-PEG3-NHS carbonate ester) or reducible (e.g., disulfide-containing) variants .

Q. What strategies address hydrolysis of the NHS ester group during conjugation in aqueous buffers?

  • Fresh reagent preparation : Dissolve this compound in anhydrous DMSO immediately before use to prevent pre-reaction hydrolysis .
  • Competing reaction suppression : Add 1–5 mM EDC or sulfo-NHS to stabilize the NHS ester in aqueous environments .
  • Controlled reaction time : Monitor reaction kinetics via time-course HPLC to terminate before significant hydrolysis occurs .

Q. How can this compound be integrated into advanced applications like PROTAC synthesis or super-resolution microscopy?

  • PROTAC design : Use this compound to conjugate E3 ligase ligands to target proteins, enabling proximity-induced degradation. The PEG3 spacer minimizes steric clashes between PROTAC components .
  • Super-resolution imaging : Label biomolecules with biotin for streptavidin-conjugated fluorophores. The PEG3 spacer reduces background noise by distancing the fluorophore from the target .

Q. What are the critical considerations for ensuring reproducibility in biotinylation experiments across different biological models?

  • Standardized protocols : Follow NIH guidelines for reporting reagent concentrations, reaction conditions, and validation methods to enable replication .
  • Batch-to-batch consistency : Use NMR and HPLC-MS to verify reagent purity and molecular weight across batches .
  • Negative controls : Include unconjugated streptavidin controls to rule out nonspecific binding in assays .

Methodological Resources

  • Synthesis protocol : A step-by-step guide for conjugating this compound to proteins, including purification via prep-HPLC .
  • Photocleavable variant protocol : Detailed steps for releasing biotinylated molecules using 365 nm UV light .
  • NIH reporting checklist : Guidelines for documenting experimental conditions to meet rigor and reproducibility standards .

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